REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](=[O:8])[C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[NH2:19]C1C=CC2C(=O)C=C(C3C=CC=CC=3)OC=2C=1>>[NH2:19][C:11]1[CH:10]=[CH:9][C:6]2[C:7](=[O:8])[C:2]([Br:1])=[C:3]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[O:4][C:5]=2[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC2=C(C1=O)C=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(C(C=C(O2)C2=CC=CC=C2)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(C(=C(O2)C2=CC=CC=C2)Br)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |